N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
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Overview
Description
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of triazole, thiadiazole, and benzamide moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the benzamide derivative. Common reagents used in these reactions include hydrazine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt protein-protein interactions, thereby affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide stands out due to its unique combination of triazole, thiadiazole, and benzamide moieties. This structural diversity contributes to its distinct chemical reactivity and potential for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H14ClFN6O2S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H14ClFN6O2S/c1-10-16(24-26-27(10)13-6-7-15(29-2)14(20)9-13)17-22-19(30-25-17)23-18(28)11-4-3-5-12(21)8-11/h3-9H,1-2H3,(H,22,23,25,28) |
InChI Key |
BYTLTMBAQDTDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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